1-(4-(Difluoromethoxy)-2-iodophenyl)propan-2-one
Description
1-(4-(Difluoromethoxy)-2-iodophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a 4-difluoromethoxy-2-iodophenyl group. The iodine atom at the 2-position and the difluoromethoxy group at the 4-position introduce unique electronic and steric effects, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H9F2IO2 |
|---|---|
Molecular Weight |
326.08 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2IO2/c1-6(14)4-7-2-3-8(5-9(7)13)15-10(11)12/h2-3,5,10H,4H2,1H3 |
InChI Key |
UZYXKFMXSFWWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC(F)F)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly alter molecular weight, polarity, and intermolecular interactions. Key analogs and their properties are summarized below:
Table 1: Comparison of Structural Analogs
*Hypothetical calculation based on atomic weights.
Key Observations :
- Molar Mass : The iodine atom in the target compound increases its molar mass (~334 g/mol) compared to trifluoromethyl analogs (~268 g/mol) and methoxy derivatives (~164 g/mol).
- Boiling Point : Trifluoromethyl analogs (e.g., 249.3°C ) exhibit higher boiling points than acetone (56°C) due to increased molecular weight and halogen-mediated dipole interactions.
- Density : The trifluoromethyl analog has a density of 1.310 g/cm³ , reflecting the influence of fluorine atoms on packing efficiency.
Reactivity Differences :
Spectroscopic Characteristics
Table 2: NMR Chemical Shift Comparisons
*Hypothetical shifts based on analog data.
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